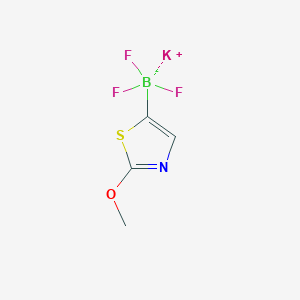
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide is a chemical compound with the molecular formula C4H4BF3KNOS and a molecular weight of 221.06 g/mol . It is primarily used in research and development, particularly in the field of pharmaceutical testing . The compound is characterized by its unique structure, which includes a trifluoroborate group attached to a thiazole ring substituted with a methoxy group.
Preparation Methods
The synthesis of Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide typically involves the reaction of 2-methoxy-1,3-thiazole with a boron trifluoride source in the presence of a potassium base . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the boron species. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Scientific Research Applications
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide has several scientific research applications:
Mechanism of Action
The mechanism of action of Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide in chemical reactions involves the activation of the trifluoroborate group. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond . This process is highly efficient and selective, making the compound valuable in synthetic chemistry.
Comparison with Similar Compounds
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide can be compared with other trifluoroborate compounds, such as:
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-YL)boranuide: This compound has a similar trifluoroborate group but differs in the heterocyclic ring structure, which can affect its reactivity and applications.
Potassium trifluoro(2-methoxyphenyl)boranuide: Another related compound with a different aromatic ring, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity patterns and makes it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
potassium;trifluoro-(2-methoxy-1,3-thiazol-5-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF3NOS.K/c1-10-4-9-2-3(11-4)5(6,7)8;/h2H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSRIZYMCPXFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(S1)OC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF3KNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
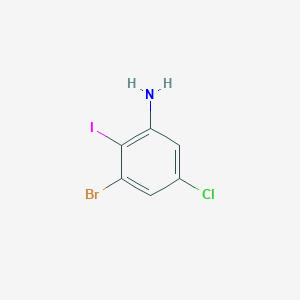
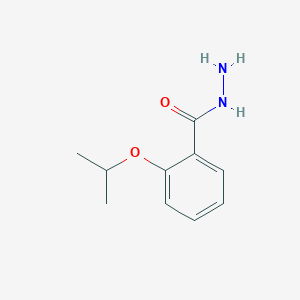
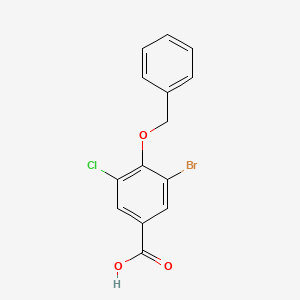
![3-[4-(Benzyloxy)phenyl]propanamide](/img/structure/B8004846.png)

![Methyl {[3-(pyridin-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B8004869.png)
![({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B8004873.png)


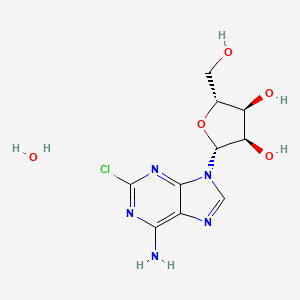

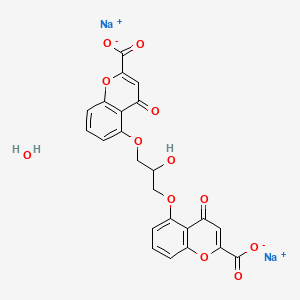
![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B8004930.png)

